2-Bromo-1-(4-chlorophenyl)hexan-1-one
Description
2-Bromo-1-(4-chlorophenyl)hexan-1-one is a halogenated ketone featuring a hexanone backbone with a bromine atom at the 2-position and a 4-chlorophenyl group attached to the carbonyl carbon. Such compounds are typically intermediates in organic synthesis, leveraging the electrophilic ketone and halogen substituents for further functionalization .
Properties
CAS No. |
2001-08-3 |
|---|---|
Molecular Formula |
C12H14BrClO |
Molecular Weight |
289.59 g/mol |
IUPAC Name |
2-bromo-1-(4-chlorophenyl)hexan-1-one |
InChI |
InChI=1S/C12H14BrClO/c1-2-3-4-11(13)12(15)9-5-7-10(14)8-6-9/h5-8,11H,2-4H2,1H3 |
InChI Key |
NWPUHTHUZNZKGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)C1=CC=C(C=C1)Cl)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Physical Properties
Key structural analogs differ in chain length, substituent positions, and additional functional groups, which influence physical properties and reactivity. Below is a comparative analysis based on available data:
Key Observations:
- Chain Length: Longer chains (e.g., hexanone vs. For example, 2-Bromo-1-(4-chlorophenyl)propan-1-one has a boiling point of 296.7°C , whereas ethanone derivatives (e.g., 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one) exhibit lower melting points (65–66°C) due to reduced symmetry .
- Substituent Effects: Electron-withdrawing groups (e.g., 4-Cl) enhance ketone electrophilicity, favoring nucleophilic attacks. Conversely, electron-donating groups (e.g., 4-OCH₃ in ) may reduce reactivity . Steric hindrance from bulky groups (e.g., 2-Ph in ) can impede reaction rates .
- Crystallography: X-ray data for 2-Bromo-1-(4-methoxyphenyl)ethanone reveal a mean C–C bond length of 0.009 Å and an R factor of 0.054, suggesting a tightly packed crystal lattice . Chloro derivatives may exhibit different packing due to stronger halogen interactions .
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